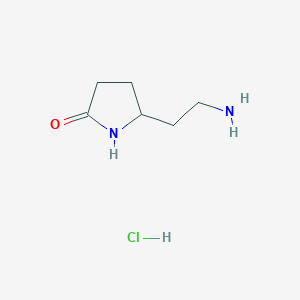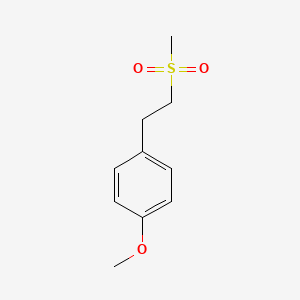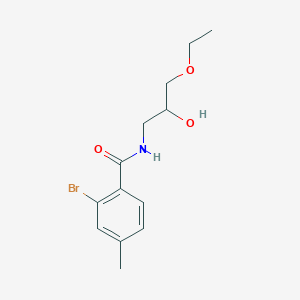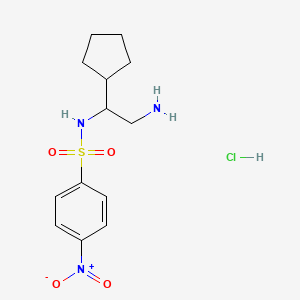
5-(2-氨基乙基)吡咯烷-2-酮盐酸盐
描述
5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
五元吡咯烷环是“5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”的一部分,被医药化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献,以及由于环的非平面性而增加了三维(3D)覆盖率,因此对这种饱和支架的兴趣得到了增强 .
抗心律失常活性
吡咯烷-2-酮衍生物,如“5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”,对α1肾上腺素受体表现出亲和力 . α1肾上腺素受体的阻断可能在恢复正常窦性心律中发挥作用 . 一种新型吡咯烷-2-酮衍生物S-75在肾上腺素诱导的心律失常中表现出预防性抗心律失常活性 .
对离子通道的影响
已研究了吡咯烷-2-酮衍生物S-75对钠、钙、钾通道和β1肾上腺素受体的影响 . 虽然发现对离子通道的影响很弱,但本研究为进一步研究“5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”在该领域的潜在应用提供了基础 .
治疗应用
化合物S-75,一种吡咯烷-2-酮衍生物,在肾上腺素诱导的心律失常中表现出治疗性抗心律失常特性,减少了心律失常后心脏节律障碍,并降低了动物死亡率 . 这表明“5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”具有潜在的治疗应用。
立体异构性研究
吡咯烷环的一个重要特征是碳的立体异构性 . 不同的立体异构体和取代基的空间取向会导致药物候选物的不同生物学特性 . 这使得“5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”成为研究立体异构性对生物活性的影响的有价值的化合物。
合成策略
吡咯烷化合物的合成可以基于两种策略进行规划:从不同的环状或非环状前体构建环,或对已形成的吡咯烷环进行官能化 . “5-(2-氨基乙基)吡咯烷-2-酮盐酸盐”可在这两种策略中使用,使其成为合成化学领域中用途广泛的化合物 .
作用机制
Target of Action
It is known that pyrrolidine derivatives, such as this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in their function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways .
生化分析
Biochemical Properties
5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a vital role in biochemical reactions due to its unique structure. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can significantly impact biochemical pathways and cellular functions.
Cellular Effects
The effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride affects cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride remains stable under specific conditions but may degrade over extended periods . This degradation can lead to changes in its biochemical activity and cellular effects. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological functions. Identifying the threshold effects and safe dosage ranges is essential for potential therapeutic applications and minimizing adverse effects.
Metabolic Pathways
5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play roles in metabolic processes. For instance, it may influence the activity of enzymes involved in amino acid metabolism and energy production . These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways associated with 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride within cells and tissues are essential aspects of its biochemical activity. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function. Studying these transport and distribution mechanisms is vital for understanding how 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride exerts its effects in vivo.
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of 5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride is crucial for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLXKWRLHOHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-39-9 | |
| Record name | 2-Pyrrolidinone, 5-(2-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803570-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-imino-5a-methoxy-1-oxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B1653211.png)
![1-(1-Benzylpiperidin-4-yl)-3-[2,6-bis(propan-2-yl)phenyl]urea](/img/structure/B1653212.png)


![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B1653219.png)
![[5-Fluoro-2-[(5-fluoro-2-methylphenyl)methoxy]-3-(hydroxymethyl)phenyl]methanol](/img/structure/B1653223.png)
![1-[2-(5-Ethylfuran-2-yl)azepan-1-yl]-2-(4-hydroxyphenyl)-2-methoxyethan-1-one](/img/structure/B1653224.png)
![methyl[(pyridin-3-yl)methyl][(1H-pyrrol-2-yl)methyl]amine](/img/structure/B1653225.png)
![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)
![5-fluoro-N,N-dimethyl-2-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzamide](/img/structure/B1653228.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1653230.png)
![1-[[(6S)-2-(2-Methoxyphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl]methyl]-3-propan-2-ylurea](/img/structure/B1653231.png)
